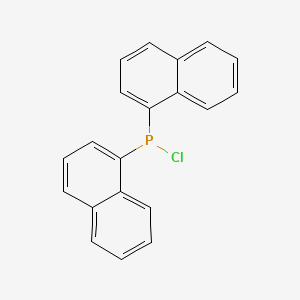

Chlorodi(1-naphthyl)phosphine

Overview

Description

Chlorodi(1-naphthyl)phosphine (CNP) is an organophosphorus compound that has been used in a variety of scientific research applications. It is a versatile reagent that can be used in a variety of reactions, including organic synthesis and biochemistry. CNP is a colorless, volatile, and highly reactive compound that is soluble in both organic and aqueous solvents. It is a useful reagent for organic synthesis, as it can be used to form a variety of derivatives, including amides, esters, and thioesters. In addition, CNP is also used in biochemical and physiological studies, as it has been found to have a variety of effects on biochemical and physiological processes.

Scientific Research Applications

Gold(I) Complexes with Naphthyl Chromophores

Gold(I) complexes, such as chlorido-gold(I) complexes bearing naphthyl moieties, demonstrate interesting photophysical properties. For example, a complex with tris-1-naphthyl-phosphine exhibits standard linear coordination and luminescence behavior in both intraligand fluorescence and phosphorescence at room temperature. These properties could be potentially useful in photonic and electronic applications (Hobbollahi et al., 2016).

Ligand Effects in Metalation Reactions

Ligands like diphenyl[1-(1-naphthyl)ethyl]phosphine and their arsenic analogs have been studied for their effects on ortho-metalation reactions. These ligands exhibit unique structural and steric properties when coordinated with metal complexes, which can influence the metal-ligand interactions and the overall reaction mechanisms (Ng et al., 2003).

Anticancer Properties of Gold(I) Phosphine Complexes

Gold(I) phosphine complexes containing naphthalimide ligands have shown strong antiproliferative effects in cancer cells. These complexes have demonstrated increased cellular and nuclear gold levels and antiangiogenic properties, which makes them potential candidates for anticancer drug development (Bagowski et al., 2009).

Catalysts for Organic Reactions

Tri(1-naphthyl)phosphine has been utilized in palladacycles as highly active catalysts for Heck reactions. These catalysts facilitate organic transformations, which are essential in the synthesis of complex organic molecules (Shaw, 1998).

Complexes for Photophysical Studies

The synthesis of tri(1-naphthyl)phosphine oxide and its coordination with rhenium(I) complexes opens avenues for studying the photophysical properties of these complexes. Such studies are significant for understanding the interaction of light with matter at the molecular level (Arumugam et al., 2021).

properties

IUPAC Name |

chloro(dinaphthalen-1-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRMSAAMUUNWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595739 | |

| Record name | Dinaphthalen-1-ylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36042-99-6 | |

| Record name | Dinaphthalen-1-ylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

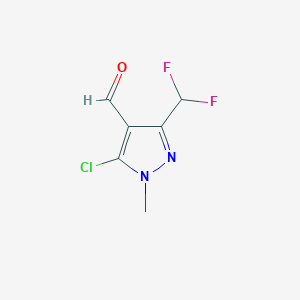

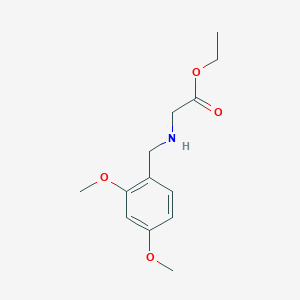

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)